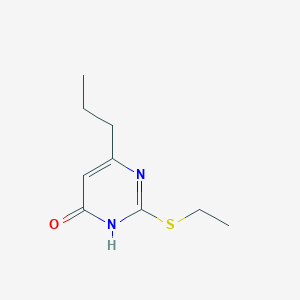

2-Ethylthio-4-hydroxy-6-propylpyrimidine

描述

属性

CAS 编号 |

62459-07-8 |

|---|---|

分子式 |

C9H14N2OS |

分子量 |

198.29 g/mol |

IUPAC 名称 |

2-ethylsulfanyl-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2OS/c1-3-5-7-6-8(12)11-9(10-7)13-4-2/h6H,3-5H2,1-2H3,(H,10,11,12) |

InChI 键 |

USYJPURHWWPPBO-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=CC(=O)NC(=N1)SCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrimidine derivatives share core structural similarities with 2-Ethylthio-4-hydroxy-6-propylpyrimidine but differ in substituents, leading to distinct physicochemical and biological properties:

Key Findings

Substituent Effects on Reactivity and Solubility: Thioether vs. Hydroxy vs. Oxo: The 4-hydroxy group in the target compound may participate in hydrogen bonding, influencing receptor binding, while 4-oxo analogs (e.g., compound 5a) exhibit stronger electron-withdrawing effects, altering reactivity .

Biological Activity Trends: Alkyl chains (e.g., propyl in the target compound) correlate with increased antibacterial potency in pyrimidine derivatives, as seen in compound 5a (6-phenyl substituent) . The absence of electron-withdrawing groups (e.g., cyano in 5d) in this compound may reduce metabolic degradation compared to nitrile-containing analogs .

Synthetic Accessibility :

- The target compound’s synthesis involves alkylation with iodopropane, similar to methods for 5d , but requires milder conditions than chloro-substituted analogs (e.g., 6-Chloro-4-hydroxypyrimidine), which often need halogenation steps .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 6-Chloro-4-hydroxypyrimidine | Compound 5a |

|---|---|---|---|

| Molecular Weight (g/mol) | ~226.3 (estimated) | 146.57 | 361.42 |

| LogP | ~1.8 (predicted) | ~0.5 | ~2.5 |

| Hydrogen Bond Donors | 1 (4-OH) | 1 (4-OH) | 1 (4-oxo) |

Critical Analysis of Evidence

- Antibacterial Activity : While direct data for this compound is lacking, analogs like 5a (MIC 8–16 μg/mL) suggest that alkylthio and aryl substituents enhance activity .

- Safety Profile : 6-Chloro-4-hydroxypyrimidine’s safety data emphasize handling precautions, but its chloro group may confer higher toxicity compared to ethylthio derivatives .

- Synthetic Challenges : The target compound’s propyl chain requires precise alkylation conditions, contrasting with the simpler synthesis of smaller analogs (e.g., 6-Chloro-4-hydroxypyrimidine) .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethylthio-4-hydroxy-6-propylpyrimidine?

- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For example:

- Step 1 : Use thiol-containing precursors to introduce the ethylthio group via nucleophilic substitution under controlled pH (6–8) and temperatures (60–80°C) .

- Step 2 : Propyl group incorporation can be achieved using alkyl halides or Grignard reagents, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Step 3 : Hydroxylation at the 4-position often employs oxidative conditions (e.g., H₂O₂/acidic media) or hydroxyl-group protection/deprotection strategies .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., ethylthio protons at δ 1.2–1.5 ppm, hydroxy proton as a broad singlet) .

- Mass Spectrometry (HRMS/LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Systematic variation of parameters is critical:

- Temperature : Higher temperatures (70–90°C) accelerate alkylation but may degrade sensitive functional groups; lower temps (40–60°C) favor selectivity .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions or Lewis acids (e.g., ZnCl₂) to activate electrophilic sites .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .

Q. How should researchers address contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .

- Target Validation : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics) to confirm activity .

- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., ethylthio → methylthio) to identify SAR trends .

Q. What strategies mitigate poor aqueous solubility of this compound in in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What reaction mechanisms govern the functionalization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。